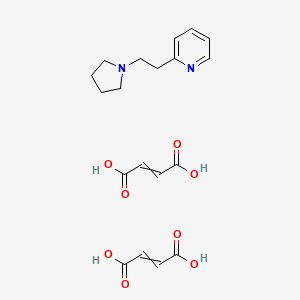
9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a chlorine atom at the 9th position and a phenyl group at the 5th position, along with a thione group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with thiourea in the presence of a base, leading to the formation of the desired benzodiazepine thione compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom at the 9th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .
Vergleich Mit ähnlichen Verbindungen
Diazepam: Another benzodiazepine with a similar core structure but different substituents.
Clonazepam: Contains a nitro group instead of a thione group.
Lorazepam: Lacks the chlorine atom present in 9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione.
Uniqueness: The presence of the thione group at the 2nd position and the chlorine atom at the 9th position distinguishes this compound from other benzodiazepines
Eigenschaften
CAS-Nummer |
90156-39-1 |
|---|---|
Molekularformel |
C15H13ClN2S |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
9-chloro-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H13ClN2S/c16-13-8-4-7-11-12(10-5-2-1-3-6-10)9-17-15(19)18-14(11)13/h1-8,12H,9H2,(H2,17,18,19) |
InChI-Schlüssel |
CHCPKQUPKKAQKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C(=CC=C2)Cl)NC(=S)N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


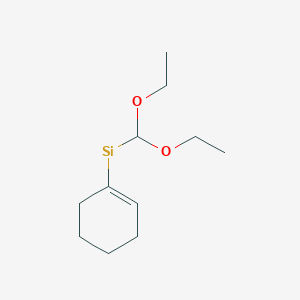
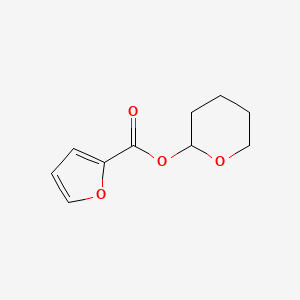
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)
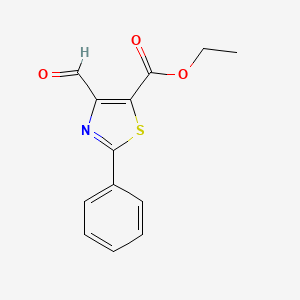
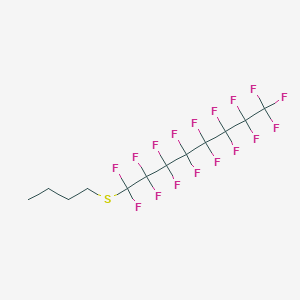
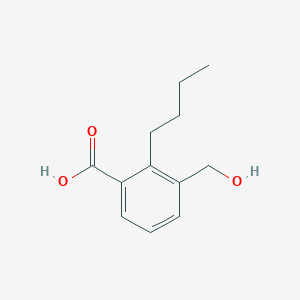

![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)

![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
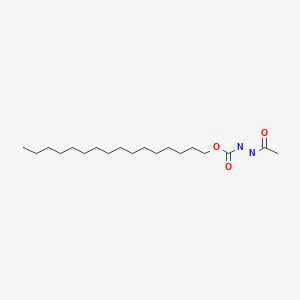
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
